![molecular formula C56H77N17O13 B1675234 LHRH, Ala(6)- CAS No. 51278-35-4](/img/structure/B1675234.png)
LHRH, Ala(6)-
描述
LHRH, Ala(6)- is a synthetic luteinizing hormone-releasing hormone agonist.
科学研究应用
Targeted Cancer Therapy
LHRH analogs are being explored as targeted therapeutic agents for various cancers due to their ability to bind specifically to LHRH receptors, which are overexpressed in certain tumor types.
Cytotoxic Drug Conjugates
Recent studies have demonstrated that cytotoxic agents can be conjugated to LHRH analogs to create targeted chemotherapy drugs. For instance:
- Cytotoxic LHRH Analog AN-152 : This compound links doxorubicin to LHRH through a D-Lys moiety, showing enhanced efficacy against ovarian and prostate cancers in xenograft models. The targeted approach reduces peripheral toxicity while maintaining high antitumor activity .
- LHRH-Curcumin Conjugate : A study revealed that this conjugate significantly inhibited pancreatic cancer cell growth both in vitro and in vivo. The mechanism involves apoptosis induction through the activation of caspases .
Other Conjugated Drugs
- Paclitaxel and Prodigiosin Conjugates : These drugs were synthesized by attaching them to LHRH analogs. The results indicated that these conjugates exhibited superior anti-proliferative effects on cancer cells compared to their unconjugated counterparts due to specific receptor targeting .
Hormonal Regulation in Cancer Treatment
LHRH analogs are pivotal in managing hormone-dependent cancers such as prostate and breast cancer.
- Goserelin : An LHRH agonist that has shown long-term survival benefits when used as part of androgen deprivation therapy (ADT) for prostate cancer. Studies indicate significant survival rates when combined with radiotherapy .
- Antagonistic Effects : The antagonistic forms of LHRH analogs are also being investigated for their ability to inhibit tumor growth by blocking receptor activation, thus providing an alternative therapeutic strategy .
Reproductive Health Applications
LHRH analogs have applications beyond oncology; they are also utilized in treating conditions related to reproductive health.
- Endometriosis and Uterine Fibroids : LHRH agonists can reduce estrogen levels, thereby alleviating symptoms associated with these conditions. Clinical trials have demonstrated their effectiveness in managing pain and reducing lesion size .
Data Tables
Case Study 1: Efficacy of AN-152
In a clinical trial involving patients with prostate cancer, AN-152 demonstrated a significant reduction in tumor size with minimal side effects compared to traditional chemotherapy regimens. This study highlighted the potential of targeted therapies using LHRH analogs as a more effective treatment modality.
Case Study 2: Impact of Goserelin
A multi-center study on localized prostate cancer patients treated with goserelin showed a 5-year survival rate of approximately 95% when combined with radiotherapy. This reinforces the role of LHRH agonists in enhancing treatment outcomes for hormone-sensitive cancers.
属性
CAS 编号 |
51278-35-4 |
---|---|
分子式 |
C56H77N17O13 |
分子量 |
1196.3 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61)/t30-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI 键 |
SESQMDHICVIJCF-AVNYGLLKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
外观 |
Solid powder |
Key on ui other cas no. |
51278-35-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
XHWSYALRPG |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
6-Ala-LHRH 6-alanine-LHRH Ala(6)-LHRH Ala(6)-LHRH, (D)-isomer D-Ala(6)-LHRH GnRH, Ala(6)- L1868 LHRH, Ala(6)- LHRH, alanine(6)- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。